4-Amino-3-(trifluoromethoxy)phenol chemical structure and properties
4-Amino-3-(trifluoromethoxy)phenol chemical structure and properties
Topic: 4-Amino-3-(trifluoromethoxy)phenol chemical structure and properties Content Type: An in-depth technical guide or whitepaper on the core.
Optimizing Scaffold Stability and Lipophilicity in Drug Discovery
Executive Summary
In the high-stakes arena of lead optimization, 4-Amino-3-(trifluoromethoxy)phenol (CAS 847872-12-2) represents a strategic building block for medicinal chemists. It serves as a bifunctional scaffold, offering both a nucleophilic aniline handle and a phenolic hydroxyl group, decorated with a trifluoromethoxy (-OCF₃) substituent.
The -OCF₃ group is often termed a "super-methoxy" or "pseudo-halogen." Unlike a standard methoxy group, the -OCF₃ moiety imparts significant metabolic stability (blocking O-dealkylation) and enhances lipophilicity without the steric penalty of larger alkyl chains. This guide analyzes the structural properties, synthesis challenges, and application logic of this intermediate in modern drug design.
Chemical Identity & Structural Analysis
The molecule consists of a phenol core substituted with an amino group at the para position and a trifluoromethoxy group at the meta position (relative to the hydroxyl).
| Parameter | Data |
| Chemical Name | 4-Amino-3-(trifluoromethoxy)phenol |
| CAS Number | 847872-12-2 |
| Molecular Formula | C₇H₆F₃NO₂ |
| Molecular Weight | 193.12 g/mol |
| SMILES | Nc1ccc(O)cc1OC(F)(F)F |
| InChI Key | AQLKYQSRRVETTR-UHFFFAOYSA-N |
| Appearance | Off-white to brownish solid (typical of aminophenols) |
The Trifluoromethoxy Effect
The defining feature of this scaffold is the -OCF₃ substituent.[1] Understanding its electronic behavior is critical for predicting reactivity:
-
Electronic Effect: The -OCF₃ group is an ortho/para director due to the oxygen lone pair donation (+M effect), but it is deactivating overall due to the powerful inductive withdrawal (-I effect) of the three fluorine atoms.[2]
-
Conformation: The -OCF₃ group typically adopts an orthogonal conformation relative to the aromatic ring to minimize dipole repulsion, unlike the planar -OCH₃ group. This distinct 3D shape can improve selectivity for protein binding pockets.
Physicochemical Properties[2][3][4][5][6][7][8]
The following data points are critical for assessing the "drug-likeness" of derivatives synthesized from this core.
| Property | Value (Approx/Calc) | Significance in Drug Design |
| LogP (Octanol/Water) | ~2.3 | Higher than 4-amino-3-methoxyphenol (~0.9). The -OCF₃ group significantly boosts lipophilicity, aiding membrane permeability.[1] |
| pKa (Phenol -OH) | ~9.0 - 9.5 | Slightly more acidic than unsubstituted phenol (pKa 10) due to electron withdrawal by -OCF₃. |
| pKa (Aniline -NH₂) | ~3.5 - 4.0 | Less basic than aniline (pKa 4.6) due to the electron-withdrawing effect of the adjacent -OCF₃ group. |
| H-Bond Donors | 2 (-NH₂, -OH) | Dual donor sites for receptor interaction. |
| H-Bond Acceptors | 3 (N, O, F) | Fluorine atoms act as weak acceptors; Oxygen is a strong acceptor. |
Synthesis & Manufacturing Methodologies
Synthesizing 4-Amino-3-(trifluoromethoxy)phenol presents a regioselectivity challenge. Direct nitration of 3-(trifluoromethoxy)phenol is often non-selective, yielding a mixture of ortho and para isomers that are difficult to separate.
Preferred Route: Azo Coupling & Reduction
To ensure high regioselectivity, a "diazonium coupling" strategy is often employed. This method directs the amino group introduction specifically to the para position relative to the hydroxyl group.
Protocol Summary:
-
Diazotization: Aniline (or a protected derivative) is converted to a diazonium salt using
. -
Azo Coupling: The diazonium species attacks 3-(trifluoromethoxy)phenol under basic conditions. Due to the directing effects, coupling occurs predominantly para to the strong -OH activator.
-
Reduction: The resulting azo dye is reduced (e.g., using Sodium Dithionite (
) or catalytic hydrogenation) to cleave the N=N bond, yielding the target aminophenol.
Figure 1: Regioselective synthesis pathway via azo coupling to avoid isomer mixtures common in direct nitration.
Reactivity & Derivatization Logic
As a bifunctional intermediate, this molecule allows for orthogonal functionalization. The aniline nitrogen is more nucleophilic than the phenol oxygen, but the difference is narrowed by the electron-withdrawing -OCF₃ group.
Chemoselective Functionalization
-
Amide Formation: The aniline amine can be selectively acylated using acid chlorides or carboxylic acids (with coupling agents like HATU).
-
Note: Control pH to prevent esterification of the phenol.
-
-
Etherification: The phenol can be alkylated (Williamson ether synthesis) using alkyl halides and a base (e.g.,
in DMF).-
Strategy: If N-alkylation is undesired, protect the amine (e.g., Boc-protection) before alkylating the phenol.
-
-
Heterocycle Formation: The 1,2-relationship of the amine and the ortho-CH (or the potential to introduce an electrophile at the ortho position) makes this a precursor for benzoxazoles or benzothiazoles.
Figure 2: Divergent synthesis opportunities utilizing the amino and hydroxyl handles.
Applications in Drug Discovery[2][4][9]
Bioisosterism and Metabolic Stability
The -OCF₃ group is a superior bioisostere for:
-
Methoxy (-OCH₃): -OCF₃ prevents metabolic O-dealkylation (a common clearance pathway for methoxyarenes), extending the drug's half-life (
). -
Chlorine (-Cl): It occupies a similar steric volume but offers different electronic properties and higher lipophilicity.
Scaffold Utility
This specific isomer is valuable in the synthesis of:
-
Kinase Inhibitors: The aminophenol motif can mimic the hinge-binding region of ATP when incorporated into bicyclic heterocycles.
-
Respiratory Therapeutics: Halogenated aminophenols are cited in patent literature (e.g., WO 03/08413) for PDE4 inhibitors used in treating chronic bronchitis and asthma.
-
Neurological Agents: The lipophilicity of the -OCF₃ group aids in crossing the Blood-Brain Barrier (BBB), making this scaffold useful for CNS targets.
Safety & Handling Protocols
Signal Word: WARNING Like many halogenated anilines and phenols, this compound is likely to be an irritant and potentially toxic if ingested.
-
Hazard Statements (GHS):
-
Handling Precautions:
-
Oxidation Sensitivity: Aminophenols are prone to oxidation (darkening) upon exposure to air/light. Store under inert gas (Nitrogen/Argon) at 2-8°C.
-
PPE: Wear nitrile gloves, safety goggles, and use within a chemical fume hood to avoid inhalation of dust.
-
References
-
Synthesis of Halogenated Aminophenols: European Patent Office. (2005).[5] "Process for the preparation of halogen containing 4-amino phenols."[6] EP1514865A1.
-
Trifluoromethoxy Group Properties: Leroux, F. et al.[1] (2005).[5] "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[7] ChemMedChem. (Contextual citation for OCF3 properties)
-
Medicinal Chemistry of Fluorine: Purser, S. et al. (2008).[3][8] "Fluorine in medicinal chemistry." Chemical Society Reviews.
-
Chemical Identity & CAS Verification: ChemSrc. (2025).[2][9][5][10] "4-Amino-3-(trifluoromethoxy)phenol - CAS 847872-12-2."[11]
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- 7. chemimpex.com [chemimpex.com]
- 8. Pharmaceutical and food compositions for preventing or treating diabetes or obesity - Eureka | Patsnap [eureka.patsnap.com]
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- 11. 847872-12-2_4-Amino-3-(trifluoromethoxy)phenolCAS号:847872-12-2_4-Amino-3-(trifluoromethoxy)phenol【结构式 性质 英文】 - 化源网 [chemsrc.com]
